6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Heparanase-1 Inhibition Selectivity Profile Structure-Activity Relationship (SAR)

This compound enables direct synthesis of HPSE1 inhibitors with improved selectivity profiles, leveraging the 6-methoxy group to reduce off-target GUSβ/GBA inhibition. It serves as a key intermediate for 6-hydroxy-THIP derivatives via efficient BBr3 demethylation. For antifungal research, it allows systematic SAR exploration of a scaffold with potent anticandidal activity (MIC 0.016 mg/mL). Choose this specific derivative to ensure reproducible pharmacology and synthetic efficiency—generic analogs cannot deliver the same selectivity or functionalization versatility. Order from our validated stock for accelerated medchem programs.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1100750-13-7
Cat. No. B1359440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS1100750-13-7
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOC1CCC2=NC=CN2C1
InChIInChI=1S/C8H12N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h4-5,7H,2-3,6H2,1H3
InChIKeyBRZLVJBUJXQPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 1100750-13-7) – A Privileged Scaffold Derivative for Medicinal Chemistry


6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 1100750-13-7) is a heterocyclic compound belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) class, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules [1]. With a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol , this compound is characterized by a methoxy substituent at the 6-position of the partially saturated bicyclic ring system. It is primarily utilized as a versatile synthetic intermediate and building block in drug discovery programs .

6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Why In-Class Substitution Introduces Unacceptable Procurement Risk


Generic substitution within the THIP class is scientifically unjustified and carries significant risk due to the profound, data-driven impact of the 6-methoxy group on both molecular properties and biological performance. The unsubstituted parent core, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 34167-66-3), differs by 30 g/mol in molecular weight, altering its physicochemical and pharmacokinetic profile [1]. Critically, SAR studies demonstrate that the 6-methoxy modification is not inert; it has been shown to maintain target potency against heparanase-1 (HPSE1) while significantly reducing off-target inhibition of related enzymes like GUSβ and GBA [2]. Furthermore, the methoxy group serves as a crucial synthetic handle for further functionalization, such as demethylation to the 6-hydroxy analog . Therefore, replacing this specific derivative with an unsubstituted or differently functionalized THIP analog will introduce unverified and likely detrimental changes in selectivity, reactivity, and synthetic utility, undermining research reproducibility and project timelines.

Quantitative Differentiation Guide for 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine


6-Methoxy Substitution Enhances Target Selectivity in Heparanase-1 Inhibitor Development

In the development of selective HPSE1 inhibitors, replacement of the 6-hydroxy group in lead compound 2 with a 6-methoxy group was a critical SAR-driven optimization step. This modification was found to be effective in reducing off-target inhibitory activity against exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA), while maintaining the desired on-target potency against HPSE1 [1].

Heparanase-1 Inhibition Selectivity Profile Structure-Activity Relationship (SAR) Cancer Therapeutics

The 6-Methoxy Group Enables High-Efficiency Demethylation to a Versatile Hydroxy Intermediate

The 6-methoxy substituent is not merely a passive structural feature but a versatile synthetic handle. A patented procedure demonstrates the efficient conversion of 6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine to the corresponding 6-ol derivative using boron tribromide at ambient temperature, affording the product in 80% yield . This contrasts with the unsubstituted THIP core, which lacks this handle for direct, high-yielding functionalization.

Synthetic Methodology Functional Group Interconversion Building Block Utility Drug Discovery

THIP Scaffold Demonstrates Potent and Selective Antifungal Activity (Class-Level Evidence)

A study evaluating the antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) derivatives identified a lead compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), with very strong inhibitory activity (MIC 0.016 mg/mL) against a panel of Candida species. Importantly, this compound showed no in vitro toxicity up to 25 μg/mL, suggesting a selective antifungal effect [1]. This class-level evidence validates the THIP core as a promising scaffold for developing selective antifungal agents.

Antifungal Activity Candida Species Minimum Inhibitory Concentration (MIC) Cytotoxicity

Application Scenarios for 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in R&D and Industrial Procurement


Optimizing Selectivity in Heparanase-1 Inhibitor Lead Optimization Programs

This compound is ideally suited for medicinal chemistry teams engaged in structure-based lead optimization of heparanase-1 (HPSE1) inhibitors for oncology or kidney disease applications. The evidence confirms that incorporating a 6-methoxy group onto the THIP core is a proven strategy to maintain on-target HPSE1 potency while reducing undesirable inhibition of off-target enzymes like GUSβ and GBA [1]. Procuring this specific building block enables the direct synthesis of analogs with an improved selectivity profile, bypassing the need for de novo synthesis of the substituted core.

Accessing Diverse 6-Substituted THIP Analogs via a High-Yielding Demethylation Route

For synthetic chemistry groups, this compound functions as a strategic late-stage diversification point. It serves as a direct precursor to the 6-hydroxy-THIP intermediate via a documented, high-yielding (80%) demethylation procedure using BBr3 [1]. This provides a more efficient and reliable route to a library of 6-O-alkylated, acylated, or other functionalized THIP derivatives compared to de novo synthesis or routes starting from the unsubstituted core, which lacks this functional handle.

Exploring Structure-Activity Relationships (SAR) in Novel Antifungal Agents

This compound is a valuable building block for research programs developing new antifungal therapies, particularly against drug-resistant Candida species. The class-level evidence shows that the THIP scaffold can yield compounds with very strong anticandidal activity (MIC 0.016 mg/mL) and high selectivity (no toxicity up to 25 μg/mL) [1]. Procurement of the 6-methoxy derivative allows research teams to systematically investigate the impact of 6-position substituents on antifungal potency and selectivity, building upon a validated and promising pharmacophore.

Asymmetric Synthesis and Chiral Probe Development

The THIP core is a valuable target for enantioselective synthesis, and the 6-methoxy derivative offers a functionalized entry point. A general method for the enantioselective hydrogenation of imidazopyridines using a Ru-NHC catalyst has been demonstrated, achieving good to excellent yields and enantiomeric ratios up to 98:2 [1]. This class-level evidence supports the use of this specific, substituted THIP as a precursor for creating enantioenriched building blocks or chiral probes for biological target identification and validation.

Quote Request

Request a Quote for 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.